Tetrazete

Description

Structure

3D Structure

Properties

CAS No. |

42851-09-2 |

|---|---|

Molecular Formula |

N4 |

Molecular Weight |

56.027 g/mol |

IUPAC Name |

tetrazete |

InChI |

InChI=1S/N4/c1-2-4-3-1 |

InChI Key |

SSOWKQVDUZHCLS-UHFFFAOYSA-N |

Canonical SMILES |

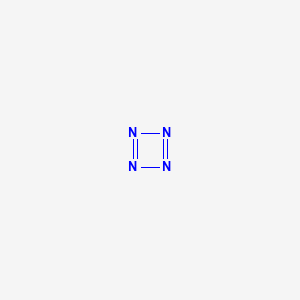

N1=NN=N1 |

Origin of Product |

United States |

Foundational & Exploratory

Predicted Properties of Tetrazete (N₄): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrazete (N₄) is a purely nitrogen-based molecule of significant interest due to its potential as a high-energy-density material (HEDM).[1] Its inherent instability, however, presents considerable challenges for synthesis and characterization, making computational chemistry an indispensable tool for predicting its properties. This technical guide provides an in-depth overview of the predicted properties of this compound, focusing on the most stable isomer, its computed structural parameters, and vibrational frequencies. Methodologies for its experimental observation and computational analysis are also detailed to provide a comprehensive resource for researchers in chemistry and materials science.

Predicted Stability and Energetics of this compound Isomers

Numerous computational studies have investigated the potential energy surface of N₄ to identify its various isomers and their relative stabilities. Early theoretical interest focused on highly symmetric structures such as the tetrahedral (Td) and the planar, cyclic D₂h isomer analogous to cyclobutadiene. However, comprehensive ab initio calculations have revealed that open-chain structures are energetically more favorable.

The ground state of the neutral N₄ molecule, observed experimentally via neutralization-reionization mass spectrometry, has been identified as the open-chain azidonitrene isomer (³N₄Cₛ(³A'')).[1][2] This isomer is predicted to be a metastable species with a lifetime exceeding 0.8 microseconds in the gas phase.[1][2]

The dissociation of this compound into two dinitrogen molecules (N₂) is a highly exothermic process, releasing approximately 800 kJ/mol, which underscores its potential as a powerful energetic material.[1] High-level computational studies have calculated the standard enthalpy of formation (ΔHf,298) for the cyclic D₂h isomer to be approximately 746.5 ± 7.6 kJ mol⁻¹. This isomer exhibits significant antiaromatic character, with a predicted destabilization energy of 54.1 kJ mol⁻¹.

Table 1: Predicted Thermodynamic Properties of this compound (Cyclic D₂h Isomer)

| Property | Predicted Value | Method of Calculation |

| Standard Enthalpy of Formation (ΔHf,298) | 746.5 ± 7.6 kJ mol⁻¹ | Gaussian-2 (G2) |

| Antiaromatic Destabilization Energy | 54.1 kJ mol⁻¹ | Gaussian-2 (G2) |

| Dissociation Energy (→ 2 N₂) | ~800 kJ mol⁻¹ | Not Specified |

Predicted Molecular Structure and Properties

Table 2: Predicted Geometrical Parameters of this compound Isomers

| Isomer | Parameter | Predicted Value | Method of Calculation |

| Azidonitrene (Open-Chain, Cₛ) | N1-N2 Bond Length | Data not available in search results | QCISD/6-31G(d), MP2/AUG-cc-pVTZ |

| N2-N3 Bond Length | Data not available in search results | QCISD/6-31G(d), MP2/AUG-cc-pVTZ | |

| N3-N4 Bond Length | Data not available in search results | QCISD/6-31G(d), MP2/AUG-cc-pVTZ | |

| N1-N2-N3 Bond Angle | Data not available in search results | QCISD/6-31G(d), MP2/AUG-cc-pVTZ | |

| N2-N3-N4 Bond Angle | Data not available in search results | QCISD/6-31G(d), MP2/AUG-cc-pVTZ | |

| Cyclic (D₂h) | N-N Bond Length | Data not available in search results | Various ab initio methods |

| N-N-N Bond Angle | 90° | Symmetry constrained |

Note: Specific bond lengths and angles for the azidonitrene isomer were not found in the aggregated search results. The methods listed are those used in the studies that identified this isomer as the ground state.

Predicted Vibrational Frequencies

Vibrational frequency calculations are crucial for identifying stable minima on the potential energy surface (the absence of imaginary frequencies) and for providing theoretical spectra that can aid in experimental identification.

Table 3: Predicted Vibrational Frequencies of this compound Isomers

| Isomer | Vibrational Mode | Predicted Frequency (cm⁻¹) | Method of Calculation |

| Azidonitrene (Open-Chain, Cₛ) | Data not available in search results | Data not available in search results | QCISD/6-31G(d), MP2/AUG-cc-pVTZ |

| Cyclic (D₂h) | Data not available in search results | Data not available in search results | Various ab initio methods |

Note: While computational studies have been performed, specific vibrational frequency data for this compound isomers were not available in a tabular format in the provided search results.

Methodologies

Experimental Protocol: Neutralization-Reionization Mass Spectrometry (NRMS)

The only successful experimental observation of this compound has been achieved in the gas phase using a specialized mass spectrometry technique.

Objective: To generate and detect neutral, metastable N₄ molecules from a beam of N₄⁺ cations.

Instrumentation: A modified high-pressure electron ionization (EI) source coupled with a tandem mass spectrometer capable of NRMS. A typical setup involves two collision cells in a field-free region.

Procedure:

-

Precursor Ion Generation: A beam of N₄⁺ cations is generated in a high-pressure EI source.

-

Mass Selection: The N₄⁺ ions are mass-selected from other species.

-

Neutralization: The fast-moving (e.g., 8 keV translational energy) N₄⁺ ion beam is passed through a collision cell containing a neutralizing gas (e.g., xenon or another target with a suitable ionization energy). A one-electron charge transfer reaction occurs, neutralizing the N₄⁺ ions to form neutral N₄ molecules.

-

Ion Deflection: Any remaining ions in the beam are deflected away by an electric field.

-

Reionization: The beam of neutral N₄ molecules then enters a second collision cell containing a reionizing gas (e.g., oxygen). Collisions with this gas strip an electron from the neutral N₄, regenerating N₄⁺ ions.

-

Detection: These reionized cations are then mass-analyzed and detected, providing a "recovery signal" that confirms the existence of a neutral N₄ molecule with a lifetime sufficient to travel between the two collision cells.[1][2]

Computational Workflow: Ab Initio and DFT Calculations

The prediction of this compound's properties relies heavily on high-level quantum chemical calculations. A typical workflow for investigating such an exotic molecule is as follows.

Objective: To determine the structures, relative energies, and spectroscopic properties of N₄ isomers.

Methodology:

-

Initial Structure Generation: Plausible initial geometries for various N₄ isomers (e.g., cyclic, linear, tetrahedral, azidonitrene) are constructed.

-

Geometry Optimization: The geometry of each isomer is optimized to find stationary points on the potential energy surface. This is commonly performed using methods like Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) or ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory. A sufficiently large basis set (e.g., 6-311++G(d,p) or aug-cc-pVTZ) is essential for accurate results.

-

Frequency Calculation: Harmonic vibrational frequencies are calculated at the optimized geometry for each isomer. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface. These calculations also provide zero-point vibrational energy (ZPVE) corrections.

-

Single-Point Energy Refinement: To obtain more accurate relative energies between isomers, single-point energy calculations are often performed on the optimized geometries using higher-level, more computationally expensive methods, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)).

-

Property Calculation: Various molecular properties, such as multipole moments, ionization potentials, and electron affinities, can be calculated for the optimized structures.

-

Transition State Search: To understand the stability and decomposition pathways, transition state structures connecting the isomers to their dissociation products (2 N₂) are located using specialized algorithms.

Visualizations

Figure 1: Experimental workflow for the generation and detection of neutral this compound via Neutralization-Reionization Mass Spectrometry (NRMS).

Figure 2: A generalized workflow for the computational prediction of properties for exotic molecules like this compound.

Conclusion

This compound remains a molecule of primarily theoretical and specialized experimental interest. Computational chemistry has been paramount in elucidating its fundamental properties, revealing that the most stable isomer is not a highly symmetric cyclic or polyhedral structure, but rather an open-chain azidonitrene. This isomer has been experimentally observed as a short-lived species in the gas phase. The data and methodologies presented in this guide offer a foundational understanding for researchers interested in the field of high-energy-density materials and the computational exploration of novel, unstable molecules. Further high-level theoretical studies are warranted to provide a more complete and precise set of predicted structural and spectroscopic data for the azidonitrene ground state of this compound.

References

Theoretical Stability of Tetrazete Isomers: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of polynitrogen compounds, particularly isomers of N4, known collectively as tetrazetes, has garnered significant attention due to their potential as high-energy-density materials (HEDMs). The allure of these molecules lies in their decomposition, which yields environmentally benign dinitrogen (N2) gas while releasing substantial amounts of energy. This technical guide provides an in-depth analysis of the theoretical stability of various tetrazete isomers, focusing on computational predictions of their structures, relative energies, and kinetic persistence. This information is critical for researchers in energetic materials and could inform the design of novel nitrogen-rich compounds in drug development, where controlled release of nitrogen species can have therapeutic applications.

Computational Methodologies

The theoretical investigation of this compound isomers relies on high-level ab initio quantum mechanical methods. Understanding the computational protocols is essential for interpreting the stability and feasibility of these energetic molecules.

Geometry Optimization and Vibrational Frequencies

The equilibrium geometries of the N4 isomers are determined by locating the stationary points on the potential energy surface. This is typically achieved through gradient-based optimization algorithms. To confirm that an optimized structure corresponds to a true energy minimum, a vibrational frequency analysis is performed. All real (positive) vibrational frequencies indicate a stable minimum, while the presence of one or more imaginary frequencies suggests a transition state or a higher-order saddle point.

A common computational workflow for determining the stability of this compound isomers is as follows:

Caption: A typical computational workflow for the theoretical analysis of this compound isomers.

High-Accuracy Energy Calculations

While geometry optimizations are often performed with computationally less expensive methods like Density Functional Theory (DFT), the final relative energies are typically calculated using more accurate, albeit more demanding, methods. These include:

-

Coupled-Cluster with Singles, Doubles, and Perturbative Triples (CCSD(T)) : Often considered the "gold standard" in quantum chemistry for its high accuracy in predicting molecular energies.

-

Complete Active Space Second-Order Perturbation Theory (CASPT2) : A multi-reference method suitable for systems where electron correlation is strong, which can be the case for some N4 isomers.

-

Gaussian-n (G3, G4) Theories : Composite methods that approximate high-level calculations through a series of lower-level calculations, providing a good balance between accuracy and computational cost.[1]

The choice of basis set is also crucial, with larger, more flexible basis sets like the correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVTZ) generally yielding more accurate results.[2][3][4]

Key Isomers of this compound and Their Theoretical Stability

Computational studies have identified several key isomers of N4 on the potential energy surface. The most studied are the tetrahedral, planar, and various open-chain forms.

References

A-Z Guide to Computational Insights on Nitrogen-Rich Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the computational chemistry landscape surrounding nitrogen-rich compounds. These molecules are pivotal in fields ranging from high-energy materials to pharmaceuticals, primarily due to the unique properties conferred by their high nitrogen content, such as large positive heats of formation and the ability to release copious amounts of dinitrogen gas (N₂) upon decomposition.[1][2] Computational methods have become an indispensable partner to experimental research, offering profound insights into molecular structure, stability, and reactivity that can guide the synthesis and application of these fascinating compounds.[3]

Core Computational Methodologies & Protocols

The accurate theoretical treatment of nitrogen-rich compounds is challenging due to the diverse bonding environments of nitrogen, which can form single, double, and triple bonds with itself.[1] The choice of computational method is paramount for obtaining reliable predictions of their properties.

Protocol 1: Molecular Geometry Optimization and Vibrational Frequencies

This protocol is the foundational step for most computational analyses, providing the equilibrium structure of the molecule.

-

Method Selection : Density Functional Theory (DFT) is a widely used and powerful tool for studying the structures and properties of energetic materials.[4][5] Functionals like M06-2X and the B3LYP are commonly employed. For enhanced accuracy, especially in describing non-covalent interactions prevalent in molecular crystals, dispersion corrections (e.g., Grimme's D2 or D3) are often added to standard DFT functionals.[6][7]

-

Basis Set Selection : A basis set describes the atomic orbitals used in the calculation. For nitrogen-rich systems, Pople-style basis sets like 6-311++G(d,p) are frequently used, offering a good balance between accuracy and computational cost.[5] This basis set includes diffuse functions (++) to describe lone pairs and polarization functions (d,p) for better representation of bonding environments.

-

Execution : The calculation is performed using quantum chemistry software packages like Gaussian, VASP, or FHI-aims.[5][6][7] The output provides the optimized Cartesian coordinates of the atoms.

-

Verification : A frequency calculation is then performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[5]

Protocol 2: Calculation of Heats of Formation (HoF)

The heat of formation is a critical parameter for assessing the energy content of these compounds.[8] Isodesmic reactions are a preferred method for achieving high accuracy.

-

Principle : An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds on the reactant side are the same as on the product side. This approach leverages the cancellation of systematic errors in the computational method.

-

Reaction Design : A balanced reaction is designed where the target molecule's HoF is the only unknown. Reference compounds with well-established experimental HoF values are used. For example, to calculate the HoF of 1H-Tetrazole, one might use molecules like methane, ammonia, and ethene as references.

-

Energy Calculation : The total electronic energies of all reactants and products in the isodesmic reaction are calculated at a high level of theory (e.g., G4, G3, or DFT with a suitable functional).[9]

-

HoF Calculation : The reaction enthalpy (ΔH_rxn) is calculated from the computed electronic energies. The HoF of the target molecule is then derived using Hess's Law, combining the calculated ΔH_rxn with the known experimental HoFs of the reference compounds.[10][11] This method can yield accuracies within ±2.0 kcal/mol of experimental values.[8]

Quantitative Data on Nitrogen-Rich Heterocycles

Nitrogen-rich heterocycles like tetrazoles and triazoles are fundamental building blocks in energetic materials and pharmaceuticals.[12] Their stability and energy content are of primary interest. The following table summarizes key computed thermodynamic properties for parent tetrazole and triazole isomers.

| Compound | Formula | Method | Gas-Phase Heat of Formation (kJ/mol) | Relative Energy (kJ/mol) |

| 1H-Tetrazole | CH₂N₄ | W1 | 231.8 | 0.0 |

| 2H-Tetrazole | CH₂N₄ | W1 | 204.2 | -27.6 |

| 1H-1,2,3-Triazole | C₂H₃N₃ | G3B3 | 219.2 | 0.0 |

| 1H-1,2,4-Triazole | C₂H₃N₃ | G3B3 | 173.6 | -45.6 |

Data sourced from high-level ab initio studies. The relative energy indicates the stability of isomers with respect to the most stable form.

Visualizing Computational Workflows and Pathways

A. Standard Computational Workflow

The computational investigation of a novel nitrogen-rich compound typically follows a multi-step workflow. This process begins with the basic molecular structure and progresses to predicting its bulk properties, which is crucial for applications like energetic materials design.[13]

References

- 1. academicworks.cuny.edu [academicworks.cuny.edu]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. "Density Functional Theory Studies of Energetic Materials" by Michael W. Conroy [digitalcommons.usf.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. resource.download.wjec.co.uk [resource.download.wjec.co.uk]

- 12. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]

A Technical Guide to Tetranitrogen (N₄): Discovery, Properties, and Experimental Endeavors

For Researchers, Scientists, and Professionals in Energetic Materials

This technical guide provides a comprehensive overview of tetranitrogen (N₄), a molecule of significant interest in the field of high-energy-density materials (HEDM). The term "Tetrazete" refers to the cyclic isomer of N₄. This document details the history of its discovery, theoretical predictions, and the experimental challenges associated with its synthesis and characterization.

Introduction to Tetranitrogen (N₄)

Tetranitrogen is an allotrope of nitrogen composed of four nitrogen atoms. For decades, the synthesis of polynitrogen compounds has been a formidable challenge due to the immense stability of the dinitrogen molecule (N₂), which possesses one of the strongest known chemical bonds (N≡N). The allure of N₄ and other polynitrogen species lies in their potential to store vast amounts of chemical energy, which is released upon decomposition into N₂. This energy release, for instance, in the decomposition of the N₄ molecule into two N₂ molecules, is highly exothermic, releasing approximately 800 kJ mol⁻¹ of energy.[1]

While several isomers of N₄ have been theoretically proposed, the most prominent are the cyclic "this compound" and the tetrahedral "tetraazahedrane". Computational studies have been instrumental in predicting the structures and properties of these high-energy molecules.[1][2]

It is crucial to note that the extreme instability and high energy of N₄ isomers make them subjects of study for applications as explosives and propellants. Their investigation does not extend to the realm of drug development or biological signaling pathways, as their reactivity is incompatible with biological systems.

History of Discovery and Key Milestones

The quest for tetranitrogen has been primarily driven by theoretical chemistry, with experimental verification proving to be a significant hurdle.

-

Early Theoretical Predictions: In the late 20th century, advancements in computational chemistry enabled scientists to predict the existence and potential stability of various polynitrogen compounds, including N₄ isomers.[1] These studies suggested that while highly energetic, certain N₄ structures could exist as metastable species.

-

First Experimental Detection (2002): A major breakthrough occurred in 2002 when researchers successfully detected gaseous tetranitrogen for the first time.[3][4] This was achieved not through a conventional synthesis of a stable compound, but by using a sophisticated technique called neutralization-reionization mass spectrometry (NRMS).[3] These experiments confirmed N₄ as a metastable molecule with a lifetime exceeding 1 microsecond in the gas phase.[3][4] The fragmentation pattern observed in these experiments suggested an open-chain geometry for the detected N₄, consisting of two loosely bound N₂ units.[4]

-

Encapsulation of Cyclic N₄ (2019): More recently, a cyclic N₄ ring was successfully stabilized by encapsulating it within a fullerene cage. Researchers reported the synthesis and characterization of a complex where a planar, covalently bonded cyclo-N₄ is stabilized by bridging two dysprosium ions inside an aza[5]fullerene cage.[6] This highlights a promising strategy of using coordination and encapsulation to stabilize highly reactive polynitrogen species.[6]

Isomers of Tetranitrogen (N₄)

Computational studies have explored several possible structures for N₄. The two most commonly discussed are the rectangular (cyclic) and tetrahedral isomers.

-

Cyclic N₄ (this compound): This isomer, with the IUPAC name this compound, is a four-membered nitrogen ring.[1][7]

-

Tetrahedral N₄ (Tetraazahedrane): This isomer features a tetrahedral cage structure.[1] It is considered to be the most stable singlet N₄ isomer in some theoretical studies.[3]

The relationship and theoretical stability of these isomers are often a subject of computational investigation.

Quantitative Data

The majority of quantitative data available for N₄ isomers is derived from computational studies, as their transient nature makes experimental measurement exceedingly difficult.

Table 1: Calculated Properties of N₄ Isomers

| Property | Cyclic N₄ (Rectangle-shaped, N₄-1)[2] | Tetrahedral N₄ (N₄-2)[8] |

| Density (g cm⁻³) | 1.441 | - |

| Heat of Formation (kJ g⁻¹) | 7.92 | - |

| Detonation Velocity (m s⁻¹) | 9747 | 10037 |

| Detonation Pressure (GPa) | 36.8 | 40.1 |

| Specific Impulse (s) | 410.3 | 409.7 |

Table 2: Calculated Geometrical Parameters of N₄ Isomers

| Parameter | Cyclic N₄ (Rectangle-shaped, N₄-1)[2] | Tetrahedral N₄[9] |

| N-N Bond Lengths (Å) | 1.256 and 1.536 | ~1.47 |

| Bond Angles (°) | 90 | - |

Experimental Protocols: Detection by Neutralization-Reionization Mass Spectrometry (NRMS)

As the synthesis of a stable, bulk sample of N₄ has not been achieved, this section details the experimental methodology used for its first and only direct detection in the gas phase.

Principle of NRMS:

Neutralization-Reionization Mass Spectrometry (NRMS) is a powerful technique for studying highly reactive and unstable neutral species. It involves a three-step process:

-

Generation of a Precursor Ion: A stable cationic precursor, in this case, N₄⁺, is generated in an ion source.

-

Neutralization: The N₄⁺ ion beam is directed into a collision cell containing a reducing gas (e.g., xenon). Here, a one-electron reduction occurs, neutralizing the cation to form the short-lived N₄ molecule.

-

Reionization and Detection: The newly formed neutral N₄ molecule, along with unreacted ions and fragments, travels into a second collision cell containing an oxidizing gas (e.g., oxygen). The neutral N₄ is reionized to N₄⁺, which is then mass-analyzed by a mass spectrometer. The detection of a signal at the corresponding mass-to-charge ratio confirms the survival of the neutral N₄ molecule for the duration of its flight between the two collision cells (on the order of microseconds).

References

- 1. Tetranitrogen - Wikipedia [en.wikipedia.org]

- 2. Density functional theory studies on N4 and N8 species: Focusing on various structures and excellent energetic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Experimental detection of tetranitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | N4 | CID 71363144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Electronic structure of tetraaza-cyclobutadiene

An In-depth Technical Guide to the Electronic Structure of Tetraaza-cyclobutadiene

Authored for: Researchers, Scientists, and Drug Development Professionals December 20, 2025

Abstract

Tetraaza-cyclobutadiene (cyclo-N₄), the all-nitrogen analogue of the archetypal anti-aromatic molecule cyclobutadiene (B73232), represents a fascinating case study in the electronic structure of high-energy-density materials. As a planar, cyclic molecule with 4π electrons, its properties are governed by the principles of anti-aromaticity, leading to unique structural and stability characteristics. This guide provides a comprehensive overview of the electronic structure of tetraaza-cyclobutadiene, drawing exclusively from theoretical and computational chemistry studies. We detail the computational methodologies employed to investigate this molecule, present key quantitative data on its geometry and energetic properties, and use visualizations to clarify the logical and theoretical frameworks discussed. While the parent molecule remains experimentally elusive as a free species, its existence has been confirmed within an endohedral fullerene, validating theoretical predictions of its structure.

Introduction: The Analogy to Cyclobutadiene

The electronic structure of tetraaza-cyclobutadiene is best understood through its hydrocarbon analogue, cyclobutadiene (C₄H₄). Cyclobutadiene is a classic example of an anti-aromatic compound. According to Hückel's rule, a planar, cyclic, conjugated molecule with 4n π electrons (where n is an integer) is anti-aromatic and thus highly unstable.[1][2] Cyclobutadiene, with 4 π electrons, fits this description and consequently distorts from a square to a rectangular geometry to localize the π electrons, relieving some of the anti-aromatic destabilization.[3][4] This distortion is a manifestation of the Jahn-Teller effect.[3]

Tetraaza-cyclobutadiene, possessing a planar ring of four nitrogen atoms, is also a 4π electron system and is therefore predicted to be anti-aromatic. Computational studies are the primary tool for investigating its properties due to its expected high reactivity and instability as an isolated molecule.[5] However, the recent successful stabilization of a planar cyclo-N₄ ring inside an aza[6]fullerene cage, confirmed by X-ray crystallography, provides crucial experimental validation of its viability as a structural unit.[3]

Computational Methodology

The data presented herein are derived from high-level quantum chemical calculations, primarily Density Functional Theory (DFT). DFT is a robust method for predicting molecular properties, including electronic structure, geometry, and thermodynamics, by solving approximations of the Schrödinger equation.[7][8]

Key Experimental Protocols (Computational Models)

-

Geometry Optimization: The molecular structure of tetraaza-cyclobutadiene is optimized to find the lowest energy arrangement of atoms on the potential energy surface. This is typically performed using DFT functionals such as B3LYP or long-range corrected functionals (e.g., LC-BOP) paired with a suitable basis set like 6-31G(d) or 6-311G(d,p).[9][10]

-

Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated to characterize the nature of the stationary point found. A true energy minimum must have all real (positive) vibrational frequencies.[7][11] The presence of an imaginary frequency would indicate a transition state rather than a stable structure.[12]

-

Aromaticity Assessment: The anti-aromatic character is quantified using magnetic criteria, most commonly the Nucleus-Independent Chemical Shift (NICS).[13] NICS calculations probe the magnetic shielding at a specific point, typically 1 Å above the ring center (NICS(1)).[14][15] A positive NICS(1) value indicates a paratropic ring current, characteristic of an anti-aromatic system, while a negative value signifies a diatropic current, indicative of aromaticity.[13]

-

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability.[5][8]

The logical workflow for the theoretical investigation of tetraaza-cyclobutadiene is depicted below.

Electronic Structure and Data

Computational studies confirm that, analogous to cyclobutadiene, the ground state structure of tetraaza-cyclobutadiene is a planar rectangle (D₂h symmetry) rather than a perfect square (D₄h symmetry).[5] This geometric distortion is a direct consequence of its anti-aromaticity.

Quantitative Data Summary

The following tables summarize key quantitative data calculated for the rectangular cyclo-N₄ isomer (denoted N₄-1 in the source literature).[5]

Table 1: Calculated Geometric and Energetic Properties

| Property | Value | Unit |

|---|---|---|

| N-N Bond Length (Short) | 1.289 | Å |

| N-N Bond Length (Long) | 1.411 | Å |

| Heat of Formation | 7.92 | kJ g⁻¹ |

| Detonation Velocity (D) | 9766 | m s⁻¹ |

| Detonation Pressure (p) | 36.8 | GPa |

| Specific Impulse | 330.1 | s |

| Max. Electrostatic Potential | 33.23 | kcal mol⁻¹ |

Data sourced from DFT calculations by Wu et al. (2022).[5]

Molecular Orbital (MO) Analysis

The anti-aromatic nature of tetraaza-cyclobutadiene is evident in its π molecular orbital diagram. Like cyclobutadiene, it features two bonding π orbitals and two anti-bonding π orbitals. In the idealized square geometry, two of the orbitals are degenerate (have the same energy) and are non-bonding. The four π electrons fill the lowest bonding orbital and singly occupy the two degenerate non-bonding orbitals, leading to a diradical character that makes the molecule extremely unstable. The distortion to a rectangular shape breaks this degeneracy, resulting in one doubly-occupied orbital and one empty orbital, which is energetically more favorable.

The HOMO-LUMO gap is a key parameter derived from MO analysis. A smaller gap generally implies higher reactivity. The specific value for cyclo-N₄ was not detailed in the primary source, but for high-energy nitrogen species, this gap is a crucial factor in determining kinetic stability.

Stability and Reactivity

The electronic structure dictates the stability and potential applications of tetraaza-cyclobutadiene.

-

Anti-Aromaticity and Instability: The 4π electron count leads to significant destabilization. The calculated heat of formation is extremely high (7.92 kJ g⁻¹), highlighting its nature as a high-energy-density material (HEDM).[5] The primary decomposition pathway is expected to be the release of two molecules of dinitrogen (N₂), a thermodynamically very favorable process.

-

Electrostatic Potential: The molecular electrostatic potential (ESP) provides insight into reactive sites. For cyclo-N₄, positive potential is concentrated at the center of the molecule, with negative potential scattered at the edges.[5] This suggests a susceptibility to nucleophilic attack at the nitrogen atoms.

-

Kinetic Stability: While thermodynamically unstable, the kinetic stability (i.e., the energy barrier to decomposition) is the determining factor for its potential isolation. The HOMO-LUMO gap serves as a proxy for this; a larger gap suggests greater kinetic stability. The successful encapsulation within a fullerene cage demonstrates that if sterically protected from intermolecular reactions, the cyclo-N₄ ring can persist.[3]

The relationship between the molecule's core electronic features and its predicted properties is summarized below.

Conclusion and Outlook

The electronic structure of tetraaza-cyclobutadiene is fundamentally defined by its anti-aromatic character. Computational studies, supported by recent experimental evidence of a captured analogue, consistently predict a planar, rectangular molecule with a high positive heat of formation. Its electronic configuration results in extreme thermodynamic instability, making it a powerful theoretical high-energy-density material. Future research will likely focus on synthetic strategies to stabilize the cyclo-N₄ ring, perhaps through coordination with metal centers or incorporation into larger molecular frameworks, to harness its unique energetic properties for applications in advanced materials and energetic formulations. The computational protocols and electronic principles outlined in this guide provide a firm foundation for these ongoing scientific endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. Twelve-Nitrogen-Atom Cyclic Structure Stabilized by 3d-Element Atoms: Quantum Chemical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Density functional theory studies on N4 and N8 species: Focusing on various structures and excellent energetic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. maths.tcd.ie [maths.tcd.ie]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. poranne-group.github.io [poranne-group.github.io]

- 13. researchgate.net [researchgate.net]

- 14. Summation of nucleus independent chemical shifts as a measure of aromaticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

Unraveling the Complex Landscape of N4 Allotropes: A Technical Guide to the Potential Energy Surface

For Researchers, Scientists, and Drug Development Professionals

The quest for high-energy density materials has propelled significant research into the fascinating and complex world of polynitrogen compounds. Among these, the N4 allotropes present a rich and challenging potential energy surface (PES) with multiple isomers exhibiting a delicate balance of stability and high energy content. This technical guide provides an in-depth analysis of the core aspects of the N4 potential energy surface, summarizing key quantitative data, detailing computational methodologies, and visualizing the intricate relationships between the various allotropes.

Core Findings: A Comparative Analysis of N4 Isomers

Computational chemistry has been instrumental in exploring the landscape of N4 allotropes. The most frequently studied isomers include the highly symmetric tetrahedral (Td), the planar rectangular (D2h), open-chain structures (C2v or C2h), and the azidonitrene (Cs) isomer. The relative stability of these isomers is highly dependent on the level of theory and basis set employed in the calculations, highlighting the challenging nature of accurately modeling these systems.

Below are structured tables summarizing the key quantitative data for the most prominent N4 allotropes, providing a basis for comparison.

Table 1: Calculated Relative Energies and Heats of Formation of N4 Allotropes

| Allotrope | Point Group | Computational Method | Relative Energy (kcal/mol) | Heat of Formation (kcal/mol) | Reference |

| Tetrahedral (Td-N4) | Td | CCSD(T)/ANO | 186 (relative to 2N₂) | 180.8 | [1][2] |

| Rectangular | D2h | MBPT2 | +12 (relative to Td-N4) | - | [2] |

| Rectangular | D2h | QCISD(T)/6-311+G | -3 (relative to Td-N4) | - | [2] |

| Open-chain (triplet) | C2h | QCISD(T)/6-311+G | Lower than Td-N4 by ~7 | - | [2] |

| Azidonitrene (triplet) | Cs | RCCSD(T)/6-311+G(3df) | Lower than Td-N4 by 13.4 | - | [2] |

Note: The energy of two separate N₂ molecules is the reference ground state (0 kcal/mol). Positive relative energies indicate metastability.

Table 2: Optimized Geometries of Key N4 Allotropes

| Allotrope | Point Group | Computational Method | Bond Lengths (Å) | Bond Angles (°) | Reference |

| Tetrahedral (Td-N4) | Td | PBE | N-N: 1.47 | 60 | [2] |

| Tetrahedral (Td-N4) | - | - | N-N: 1.458 | 60 | [2] |

| Rectangular | D2h | - | N-N (single): Varies | 90 | [2] |

| N=N (double): Varies |

Table 3: Calculated Vibrational Frequencies of Tetrahedral N4 (Td-N4)

| Symmetry | Mode | Frequency (cm⁻¹) | Computational Method |

| A1 | ν₁ | 1269 | CCSD(T)/ANO |

| E | ν₂ | 845 | CCSD(T)/ANO |

| T2 | ν₃ | 1089 | CCSD(T)/ANO |

Navigating the Potential Energy Surface: Isomerization and Dissociation Pathways

The potential energy surface of N4 is characterized by several local minima corresponding to the different allotropes, connected by transition states. The energy barriers for isomerization and dissociation are critical determinants of the kinetic stability of these high-energy molecules.

Tetrahedral N4 (Td-N4) Dissociation

The dissociation of the highly energetic tetrahedral N4 into two dinitrogen molecules (2N₂) is a highly exothermic process. Computational studies have identified the transition state for this dissociation, which possesses C₂v symmetry. The energy barrier for this process is a key indicator of the kinetic stability of Td-N4.

Interconversion of N4 Allotropes

The isomerization pathways between different N4 allotropes are complex and not as well-characterized as the dissociation of Td-N4. The energy barriers for these interconversions determine the likelihood of trapping and isolating a specific isomer. For instance, the rectangular D2h isomer has been studied, and a transition state with C₂v symmetry for its dissociation has been identified, with a relatively low effective dissociation barrier of 6.5 kcal/mol, suggesting low kinetic stability.[2]

A simplified representation of the potential energy surface, illustrating the relationships between key isomers, is presented below. The exact energies of the transition states for all isomerization pathways are still a subject of ongoing research.

References

An In-depth Technical Guide to the Isomers and Allotropes of Tetranitrogen

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known isomers and allotropes of tetranitrogen (N₄), a molecule of significant interest in the field of high-energy-density materials. While dinitrogen (N₂) is renowned for its inertness, polynitrogen compounds such as tetranitrogen are metastable and release substantial energy upon decomposition. This document details the theoretical predictions and experimental evidence for various N₄ structures, focusing on the tetrahedral, rectangular, and open-chain azidonitrene isomers. Detailed computational data on their geometries, stabilities, and vibrational frequencies are summarized. Furthermore, a comprehensive experimental protocol for the detection of N₄ via neutralization-reionization mass spectrometry is provided. This guide is intended to be a valuable resource for researchers in chemistry, materials science, and related fields.

Introduction to Tetranitrogen

Tetranitrogen (N₄) is a molecular allotrope of nitrogen composed of four nitrogen atoms. Unlike the highly stable diatomic nitrogen (N₂), N₄ is a high-energy molecule that has been the subject of extensive theoretical and experimental investigation.[1][2] The primary interest in tetranitrogen lies in its potential as a high-energy-density material (HEDM), as its decomposition into two N₂ molecules is a highly exothermic process, releasing approximately 800 kJ/mol of energy.[2]

Theoretical studies have predicted the existence of several isomers of N₄, each with distinct structural and energetic properties. The most commonly studied isomers include a highly symmetric tetrahedral (Td) structure, a planar rectangular (D₂h) form, and an open-chain azidonitrene structure.[3] Experimental detection of a neutral N₄ molecule has been achieved in the gas phase using neutralization-reionization mass spectrometry (NRMS), revealing a metastable species with a lifetime exceeding one microsecond.[4]

This guide will delve into the specifics of these isomers, presenting a compilation of quantitative data from computational studies, a detailed experimental protocol for N₄ detection, and visualizations of the relationships and decomposition pathways of these fascinating molecules.

Theoretical Isomers of Tetranitrogen

Computational chemistry has been instrumental in predicting the structures, stabilities, and properties of various tetranitrogen isomers. The following sections summarize the key findings for the most prominent N₄ structures.

Tetrahedral Tetranitrogen (Td-N₄)

The tetrahedral isomer of tetranitrogen is a highly symmetric, cage-like molecule analogous to white phosphorus (P₄) and tetrahedrane (B94278) (C₄H₄).[5] It is predicted to be a metastable species with a significant energy barrier to decomposition.[1]

Rectangular Tetranitrogen (D₂h-N₄)

The rectangular isomer is a planar molecule with D₂h symmetry.[3] Computational studies have investigated its structure and relative stability.

Azidonitrene (Open-Chain N₄)

Theoretical calculations suggest that an open-chain isomer, specifically an azidonitrene, may be the most stable form of N₄. This structure consists of a three-nitrogen azide-like chain bonded to a single nitrogen atom.

Quantitative Data Summary

The following tables summarize the key quantitative data for the tetrahedral, rectangular, and azidonitrene isomers of tetranitrogen based on various computational studies.

Table 1: Calculated Geometric Parameters of N₄ Isomers

| Isomer | Symmetry | Bond | Bond Length (Å) | Bond Angle (°) | Computational Method |

| Tetrahedral N₄ | Td | N-N | 1.452 | 60 | DFT |

| Tetrahedral N₄ | Td | N-N | 1.47 | PBE | |

| Rectangular N₄ | D₂h | N-N | 1.536 | 90 | DFT |

| Rectangular N₄ | D₂h | N=N | 1.256 | 90 | DFT |

| Azidonitrene | Cₛ | N₁-N₂ | 1.231 | N/A | - |

| Azidonitrene | Cₛ | N₂-N₃ | 1.130 | N/A | - |

Table 2: Calculated Energetic Properties of N₄ Isomers

| Isomer | Property | Value | Units | Computational Method |

| Tetrahedral N₄ | Energy Relative to 2N₂ | 186 | kcal/mol | Ab initio |

| Tetrahedral N₄ | Decomposition Barrier | 61 | kcal/mol | Ab initio |

| Tetrahedral N₄ | Heat of Formation | 180.8 | kcal/mol | - |

| Rectangular N₄ | - | - | - | - |

| Azidonitrene | - | - | - | - |

Table 3: Calculated Vibrational Frequencies of N₄ Isomers (cm⁻¹)

| Isomer | Symmetry | Mode | Frequency (cm⁻¹) | Computational Method |

| Tetrahedral N₄ | Td | ν₁ (A₁) | - | - |

| Tetrahedral N₄ | Td | ν₂ (E) | - | - |

| Tetrahedral N₄ | Td | ν₃ (T₂) | - | - |

| Rectangular N₄ | D₂h | ν₁ (Ag) | - | - |

| Rectangular N₄ | D₂h | ν₂ (Ag) | - | - |

| Rectangular N₄ | D₂h | ν₃ (B₁g) | - | - |

| Rectangular N₄ | D₂h | ν₄ (B₂u) | - | - |

| Rectangular N₄ | D₂h | ν₅ (B₃u) | - | - |

| Rectangular N₄ | D₂h | ν₆ (B₁u) | - | - |

| Azidonitrene | Cₛ | - | - | - |

Experimental Detection of Tetranitrogen

The only experimental evidence for the existence of a neutral tetranitrogen molecule comes from neutralization-reionization mass spectrometry (NRMS).[4] This technique allows for the formation of a neutral species from a mass-selected ion beam and its subsequent reionization for detection.

Experimental Workflow: Neutralization-Reionization Mass Spectrometry

Detailed Experimental Protocol

Objective: To generate and detect neutral tetranitrogen (N₄) in the gas phase.

Apparatus: A tandem mass spectrometer equipped for neutralization-reionization experiments. This typically consists of an ion source, two mass analyzers, a neutralization cell, and a reionization cell.[6][7]

Procedure:

-

Generation of N₄⁺ Precursor Ions:

-

Introduce nitrogen gas (N₂) into the ion source.

-

Ionize the N₂ gas using electron impact or a similar method to produce a plasma.

-

Within the high-pressure environment of the source, association reactions occur, leading to the formation of N₄⁺ cluster ions.

-

-

Mass Selection of N₄⁺:

-

Accelerate the ions out of the source.

-

Pass the ion beam through the first mass analyzer (e.g., a magnetic sector or quadrupole).

-

Set the mass analyzer to select only ions with a mass-to-charge ratio (m/z) of 56, corresponding to N₄⁺.

-

-

Neutralization of N₄⁺:

-

Direct the mass-selected N₄⁺ ion beam into a collision cell filled with a neutral collision gas (e.g., xenon).

-

Charge exchange occurs between the N₄⁺ ions and the collision gas, resulting in the formation of neutral N₄ molecules.

-

Deflector plates are used to remove any remaining ions from the beam.

-

-

Reionization of Neutral N₄:

-

The beam of neutral N₄ molecules travels into a second collision cell containing a different gas (e.g., oxygen).

-

Collisions with this gas cause the neutral N₄ to lose an electron and be reionized to N₄⁺.

-

-

Mass Analysis and Detection:

-

The reionized N₄⁺ beam is directed into the second mass analyzer.

-

The mass of the reionized species is analyzed.

-

The ions are detected, and a mass spectrum is generated. The presence of a peak at m/z 56 in the final spectrum confirms the existence of a neutral N₄ molecule with a lifetime sufficient to travel between the neutralization and reionization cells.

-

Signaling Pathways and Logical Relationships

The relationships between the different isomers of tetranitrogen primarily involve decomposition and isomerization pathways. These have been explored through computational studies.

Computational studies suggest that all investigated isomers of tetranitrogen are metastable with respect to decomposition into two molecules of dinitrogen.[8] The energy barriers for these decompositions vary depending on the isomer. Isomerization pathways between the different forms of N₄ are also theoretically possible, though the energy barriers for these transitions can be significant. The azidonitrene is predicted to be the most stable of the bound isomers.

Conclusion

Tetranitrogen remains a molecule of great interest due to its potential as a high-energy-density material. While experimental synthesis and isolation of bulk N₄ remain a significant challenge, theoretical calculations have provided a wealth of information about its possible isomers and their properties. The successful detection of a metastable N₄ molecule in the gas phase using neutralization-reionization mass spectrometry has confirmed its existence, albeit transiently. Future research will likely focus on developing methods for the synthesis and stabilization of polynitrogen compounds, with the ultimate goal of harnessing their energetic potential. This guide provides a foundational understanding of the current state of knowledge on tetranitrogen for researchers poised to contribute to this exciting field.

References

- 1. ntrs.nasa.gov [ntrs.nasa.gov]

- 2. Tetranitrogen - Wikipedia [en.wikipedia.org]

- 3. Density functional theory studies on N4 and N8 species: Focusing on various structures and excellent energetic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neutralization-reionization mass spectrometry - Mass Spec Terms [msterms.org]

- 5. uhmreactiondynamics.org [uhmreactiondynamics.org]

- 6. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. scispace.com [scispace.com]

- 8. Stability of neutral molecular polynitrogens: energy content and decomposition mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Tetrazete: A Comprehensive Technical Guide to a High-Energy-Density Material

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrazete (N₄) represents a fascinating, albeit synthetically elusive, polynitrogen molecule with significant potential as a high-energy-density material (HEDM). Composed solely of nitrogen atoms, its decomposition into environmentally benign dinitrogen (N₂) gas is predicted to release a substantial amount of energy, making it a highly sought-after target for advanced propulsion and energetic applications. This technical guide provides an in-depth analysis of the current state of knowledge on this compound, focusing on its most stable isomer, the tetrahedral (Td) form. It consolidates theoretical and computational data on its energetic properties, discusses the formidable challenges and limited successes in its experimental observation, and outlines the predicted decomposition pathways. This document aims to serve as a core reference for researchers in the field of energetic materials and computational chemistry.

Introduction to this compound as an HEDM

Polynitrogen compounds, molecules composed exclusively of nitrogen atoms, are prime candidates for HEDMs due to the immense energy stored in their chemical bonds relative to the highly stable triple bond of dinitrogen (N≡N), which is the final decomposition product. The energy released upon the formation of N₂ from a higher-energy polynitrogen allotrope is the source of its energetic character.

This compound, with the molecular formula N₄, has been the subject of numerous theoretical studies. While several isomers of N₄ have been computationally investigated, the tetrahedral form (Td symmetry) is predicted to be a metastable species with a significant kinetic barrier to decomposition, making it the most promising candidate for a viable HEDM.

Physicochemical and Energetic Properties of Tetrahedral this compound

The properties of tetrahedral this compound have been primarily elucidated through computational methods, ranging from Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) to more advanced coupled-cluster (CCSD, CCSD(T)) and density functional theory (DFT) calculations.[1][2] The data presented below is a summary of theoretical predictions for both the isolated molecule and its hypothetical molecular crystal.

Table 1: Calculated Properties of Tetrahedral this compound (Td-N₄)

| Property | Value | Method/Reference |

| Molecular Properties | ||

| Molecular Weight | 56.027 g/mol | PubChem[3] |

| N-N Bond Length | 1.452 Å | DFT[2] |

| Dissociation Energy (to 2N₂) | 182-186 kcal/mol | Ab initio[4] |

| Heat of Formation (gas phase) | +180.8 kcal/mol (+756.4 kJ/mol) | Computational[5] |

| Bulk Properties (Theoretical Molecular Crystal) | ||

| Crystal Density | 1.749 - 2.09 g/cm³ | DFT[2][5] |

| Detonation Properties (Calculated) | ||

| Detonation Velocity (VD) | 9,747 - 10,037 m/s | DFT[2] |

| Detonation Pressure (P) | 36.8 - 40.1 GPa | DFT[2] |

Isomers of this compound

Computational studies have explored various isomers of N₄. The relative stability of these isomers is crucial in understanding the potential energy surface of this compound and the likelihood of isolating a specific form. The tetrahedral isomer is a local minimum on the potential energy surface, but not the global minimum, which is two separate N₂ molecules.

Caption: Relative energy diagram of key N₄ isomers.

Stability and Decomposition of Tetrahedral this compound

The viability of tetrahedral this compound as an HEDM hinges on its kinetic stability. Theoretical calculations have shown that Td-N₄ possesses a significant activation barrier to its decomposition into two molecules of dinitrogen.[4] This barrier is what would allow it to exist as a metastable molecule.

The primary decomposition pathway is the unimolecular dissociation:

N₄ (Td) → 2N₂ (¹Σg⁺)

The calculated activation energy for this spin-allowed dissociation process is approximately 61 kcal/mol.[4][6]

Caption: Predicted decomposition pathway of tetrahedral this compound.

Experimental Protocols and Observations

The synthesis and isolation of tetrahedral this compound in a stable, bulk form remain a significant scientific challenge. To date, there are no established protocols for its routine laboratory synthesis. However, fleeting experimental evidence for its existence has been reported through specialized gas-phase and matrix isolation techniques.

Neutralization-Reionization Mass Spectrometry (NRMS)

The most compelling evidence for the existence of a transient N₄ molecule comes from neutralization-reionization mass spectrometry (NRMS).[7][8] This technique allows for the study of highly reactive and unstable neutral species in the gas phase.

Experimental Workflow:

-

Precursor Ion Generation: A beam of N₄⁺ cations is generated in a high-pressure ion source.

-

Mass Selection: The N₄⁺ ions are mass-selected from other species.

-

Neutralization: The energetic N₄⁺ ion beam is passed through a collision cell containing a neutral gas (e.g., xenon). A single-electron charge exchange occurs, neutralizing the N₄⁺ to form a neutral N₄ molecule.

-

Ion Deflection: Any remaining ions are deflected away by an electric field.

-

Reionization: The beam of neutral N₄ molecules is passed through a second collision cell containing another gas (e.g., oxygen), where they are reionized by collision.

-

Mass Analysis: The resulting reionized cations are mass-analyzed. The detection of a signal at the corresponding mass-to-charge ratio for N₄⁺ provides evidence for the transient existence of the neutral N₄ molecule.

These experiments have suggested a lifetime for the gaseous N₄ molecule of at least 0.8 microseconds.[7]

Caption: Experimental workflow for the observation of N₄ via NRMS.

Matrix Isolation Spectroscopy

Another experimental approach that has been explored for the detection of this compound is matrix isolation.[9] This technique involves trapping highly reactive species in an inert, solid matrix at cryogenic temperatures.

Experimental Protocol:

-

Precursor Generation: A nitrogen plasma is generated by microwave or electrical discharge of N₂ gas. This creates a mixture of nitrogen atoms, excited N₂ molecules, and various nitrogen radicals.

-

Matrix Deposition: The species from the plasma are co-deposited with a large excess of an inert gas (e.g., argon or neon) onto a cryogenic window (typically at temperatures below 20 K).

-

Spectroscopic Analysis: The solid matrix is then analyzed using spectroscopic techniques, primarily infrared (IR) spectroscopy, to identify the trapped species.

In some experiments, a weak infrared absorption band has been observed that is consistent with the theoretically predicted vibrational frequencies of tetrahedral N₄. However, definitive and universally accepted identification remains challenging due to the complex nature of the species present in the nitrogen plasma.

Computational Methodologies

The understanding of this compound's properties is almost entirely derived from computational quantum chemistry. A variety of methods have been employed to predict its structure, stability, and energetic properties.

Table 2: Common Computational Methods Used in this compound Research

| Method | Description | Application |

| Ab initio Methods | ||

| Hartree-Fock (HF) | A mean-field approximation for the many-electron wavefunction. Often a starting point for more advanced methods. | Initial geometry optimizations and vibrational frequency calculations. |

| Møller-Plesset Perturbation Theory (MP2) | A method that adds electron correlation to the HF theory. | More accurate geometry and energy calculations. |

| Coupled-Cluster (CC) Theory (e.g., CCSD(T)) | A highly accurate method for including electron correlation. Often considered the "gold standard" for small molecules. | High-accuracy calculations of energies, reaction barriers, and molecular properties.[1] |

| Density Functional Theory (DFT) | ||

| B3LYP, PBE0, etc. | A class of methods that use the electron density to calculate the energy of a system. Computationally less expensive than high-level ab initio methods. | Geometry optimizations, vibrational frequencies, and energetic property predictions for larger systems or molecular crystals.[2] |

| Basis Sets | ||

| Pople-style (e.g., 6-31G*) | A commonly used set of atomic orbitals to represent the molecular orbitals. | Routine calculations. |

| Dunning's correlation-consistent (e.g., cc-pVTZ) | A family of basis sets designed to systematically converge to the complete basis set limit. | High-accuracy calculations. |

| Atomic Natural Orbital (ANO) | Basis sets constructed to be efficient for correlated calculations. | Used in some of the earliest high-accuracy studies of this compound.[6] |

Future Outlook and Challenges

The pursuit of this compound as a viable high-energy-density material faces two primary hurdles:

-

Synthesis: Developing a practical and scalable synthetic route to tetrahedral N₄ is the most significant challenge. Current experimental evidence is limited to fleeting observations under extreme conditions. Future research may focus on novel precursor molecules, high-pressure synthesis, or advanced catalytic methods.

-

Stability: While computationally predicted to be kinetically stable, the practical stability of Td-N₄ under ambient conditions is unknown. Any successful synthesis will need to be followed by rigorous characterization of its thermal and shock stability.

Despite these challenges, the potential payoff of a pure nitrogen HEDM continues to drive theoretical and experimental efforts. Continued advances in computational chemistry will allow for more accurate predictions of the properties of this compound and other polynitrogen species, guiding future synthetic endeavors. The development of novel experimental techniques may also provide new avenues for the creation and characterization of this elusive but highly energetic molecule.

Conclusion

Tetrahedral this compound remains a tantalizing target in the field of high-energy-density materials. Its predicted high heat of formation, density, and detonation performance, coupled with the environmental benefit of its decomposition product, make it a theoretically ideal HEDM. While experimental realization has been limited to transient observations, the wealth of computational data provides a solid foundation and a clear set of target properties for future synthetic efforts. This guide has summarized the key theoretical and experimental findings to date, providing a comprehensive resource for researchers dedicated to advancing the frontiers of energetic materials.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Density functional theory studies on N4 and N8 species: Focusing on various structures and excellent energetic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ntrs.nasa.gov [ntrs.nasa.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Confirmation of the "long-lived" tetra-nitrogen (N4) molecule using neutralization-reionization mass spectrometry and ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Organic Chemistry 2 - Methods - Ruhr-Universität Bochum [ruhr-uni-bochum.de]

Predicted Spectroscopic Signature of Tetrazete: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrazete (N₄), a high-energy allotrope of nitrogen, presents a subject of significant theoretical and experimental interest due to its potential as an energetic material. This technical guide provides a comprehensive overview of the predicted spectroscopic signatures of the planar D₂h isomer of this compound, drawing upon established computational chemistry methodologies. While experimental data for this specific isomer remains elusive, theoretical predictions offer valuable insights into its vibrational and electronic properties, which are crucial for its potential identification and characterization. This document summarizes predicted spectroscopic data, outlines the computational protocols used for these predictions, and provides visual representations of the underlying theoretical workflows.

Introduction

The study of polynitrogen compounds is a frontier in materials science, driven by the promise of developing high-energy-density materials. This compound, with the molecular formula N₄, is a simple yet intriguing example. Theoretical studies have indicated that the planar, rectangular D₂h isomer of this compound is a local minimum on the potential energy surface, suggesting it could exist as a metastable molecule. Spectroscopic characterization is the cornerstone of identifying such novel species. This guide focuses on the predicted infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectroscopic signatures of D₂h this compound, providing a foundational dataset for future experimental endeavors.

Predicted Spectroscopic Data

The spectroscopic properties of D₂h this compound have been predicted using various computational methods. The following tables summarize the key anticipated vibrational and electronic spectroscopic data. It is important to note that these are theoretical predictions and await experimental verification.

Predicted Vibrational Frequencies

The vibrational modes of D₂h this compound have been calculated to predict its infrared and Raman spectra. The D₂h point group for a planar N₄ molecule results in 6 vibrational modes. The activity of these modes (i.e., whether they are observable in IR and/or Raman spectroscopy) is determined by the symmetry of the vibrational motion.

Table 1: Predicted Vibrational Frequencies and Intensities for D₂h this compound

| Vibrational Mode | Symmetry | Wavenumber (cm⁻¹) (Predicted) | IR Activity | Raman Activity |

|---|---|---|---|---|

| ν₁ | A𝐠 | Data not available | Inactive | Active |

| ν₂ | B₁𝐠 | Data not available | Inactive | Active |

| ν₃ | B₂𝐠 | Data not available | Inactive | Active |

| ν₄ | B₁ᵤ | Data not available | Active | Inactive |

| ν₅ | B₂ᵤ | Data not available | Active | Inactive |

| ν₆ | B₃ᵤ | Data not available | Active | Inactive |

Predicted Electronic Transitions

The electronic absorption spectrum of D₂h this compound is expected to be characterized by transitions between its molecular orbitals. Time-dependent density functional theory (TD-DFT) and multireference methods like Complete Active Space Self-Consistent Field (CASSCF) are suitable for predicting these transitions.

Table 2: Predicted Electronic Transitions for D₂h this compound

| Transition | Wavelength (nm) (Predicted) | Oscillator Strength (f) (Predicted) | Nature of Transition |

|---|---|---|---|

| S₀ → S₁ | Data not available | Data not available | π → π* |

| S₀ → S₂ | Data not available | Data not available | n → π* |

Experimental Protocols

The experimental identification of a transient and highly reactive species like this compound necessitates specialized techniques. Matrix isolation spectroscopy is the most promising method.

Matrix Isolation Infrared Spectroscopy

This technique involves trapping the species of interest in a solid, inert matrix (e.g., argon or nitrogen) at cryogenic temperatures (typically below 20 K). The low temperature and isolation prevent the reactive species from decomposing or reacting with itself.

Key Experimental Steps:

-

Generation of this compound Precursors: A microwave discharge or other high-energy source would be used to generate atomic nitrogen from N₂ gas.

-

Deposition: The resulting plasma, containing atomic and excited nitrogen species, is co-deposited with a large excess of an inert matrix gas (e.g., Ar or N₂) onto a cryogenic substrate (e.g., a CsI window) maintained at a temperature of ~10-12 K.

-

Spectroscopic Measurement: The infrared spectrum of the deposited matrix is recorded. The low temperature and isolation of molecules in the matrix lead to sharp absorption bands, facilitating the identification of new species.

-

Isotopic Substitution: To confirm the identity of a nitrogen-containing species, experiments are repeated using ¹⁵N₂. The observed isotopic shift in the vibrational frequencies provides definitive evidence for the presence of nitrogen in the molecule.

Note: While this provides a general framework, the precise experimental conditions such as microwave power, gas flow rates, and deposition times would need to be optimized for the successful trapping and detection of this compound.

Theoretical Protocols

The prediction of spectroscopic signatures for novel molecules like this compound relies heavily on computational chemistry. The following outlines the typical theoretical workflow.

Computational Workflow for Spectroscopic Prediction

Caption: Computational workflow for predicting spectroscopic signatures.

Methodological Details

-

Geometry Optimization and Vibrational Frequencies: The equilibrium geometry of D₂h this compound is first determined using methods like Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) or a multireference method like Complete Active Space Self-Consistent Field (CASSCF) for a more accurate description of the electronic structure. A subsequent frequency calculation at the optimized geometry provides the harmonic vibrational frequencies, IR intensities, and Raman activities. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

-

Electronic Transitions: Time-Dependent DFT (TD-DFT) is a common method for calculating the excitation energies and oscillator strengths of electronic transitions for molecules with a well-described ground state. For molecules like this compound, which may have significant multireference character, more advanced methods such as CASSCF followed by N-Electron Valence State Perturbation Theory (NEVPT2) can provide more accurate predictions of the electronic spectrum.

Conclusion

This technical guide has summarized the predicted spectroscopic signatures of D₂h this compound based on theoretical calculations. While direct experimental data for this isomer is not yet available, the computational predictions for its vibrational and electronic spectra provide a critical foundation for its future identification. The experimental protocol for matrix isolation spectroscopy remains the most promising avenue for trapping and characterizing this high-energy molecule. The successful synthesis and characterization of this compound would mark a significant advancement in the field of high-energy-density materials.

Thermodynamic Properties of Cyclic Nitrogen Molecules: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of cyclic nitrogen molecules, a class of compounds of significant interest in medicinal chemistry and materials science. Understanding the enthalpy of formation, entropy, Gibbs free energy, and bond dissociation energies of these molecules is crucial for predicting their stability, reactivity, and potential biological activity. This document summarizes key quantitative data, details experimental and computational methodologies for their determination, and visualizes relevant biological pathways.

Core Thermodynamic Properties

The thermodynamic stability and reactivity of cyclic nitrogen molecules are governed by a delicate balance of ring strain, aromaticity, and the number and arrangement of nitrogen atoms within the ring. The following tables present a summary of key thermodynamic data for representative aziridines, diazines, triazines, and tetrazoles.

Table 1: Enthalpy of Formation (ΔHf°), Gibbs Free Energy of Formation (ΔGf°), and Standard Entropy (S°) of Selected Cyclic Nitrogen Molecules at 298.15 K

| Molecule | Formula | ΔHf° (kJ/mol) | ΔGf° (kJ/mol) | S° (J/mol·K) |

| Aziridines | ||||

| Aziridine | C₂H₅N | 123.9 ± 0.6[[“]][2] | - | - |

| 2-Methylaziridine | C₃H₇N | 85.3 | 181.9 | 283.5 |

| Diazines | ||||

| Pyridazine (1,2-Diazine) | C₄H₄N₂ | 267.0 ± 1.5[3] | - | - |

| Pyrimidine (1,3-Diazine) | C₄H₄N₂ | 209.0 ± 1.5[3] | - | - |

| Pyrazine (1,4-Diazine) | C₄H₄N₂ | 135.0 ± 1.5[3] | - | - |

| Triazines | ||||

| 1,3,5-Triazine | C₃H₃N₃ | 159.4 | - | - |

| 2,4,6-Trimethoxy-1,3,5-triazine | C₆H₉N₃O₃ | -478.60 ± 0.87[4] | - | - |

| 2,4,6-Triethoxy-1,3,5-triazine | C₉H₁₅N₃O₃ | -584.99 ± 1.50[4] | - | - |

| Tetrazoles | ||||

| 1H-Tetrazole | CH₂N₄ | 236.4 | - | - |

Table 2: Selected Bond Dissociation Energies (BDEs) of Cyclic Nitrogen Molecules

| Molecule Type | Bond | BDE (kJ/mol) |

| Hydrazine (for N-N reference) | H₂N-NH₂ | ~275 |

| General N-N Single Bond | N-N | ~160 |

| General C-N Single Bond | C-N | ~305 |

Note: BDEs are highly dependent on the specific molecular structure and substituent effects. The values presented are general approximations.

Experimental and Computational Protocols

The determination of thermodynamic properties relies on a combination of experimental techniques and computational methods.

Experimental Protocol: Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is a standard experimental technique to determine the enthalpy of combustion of a substance, from which the standard enthalpy of formation can be calculated using Hess's Law.

Objective: To determine the standard enthalpy of combustion of a solid cyclic nitrogen compound.

Apparatus:

-

Adiabatic bomb calorimeter

-

Oxygen bomb

-

Crucible

-

Fuse wire (e.g., nickel-chromium)

-

Pellet press

-

High-precision thermometer

-

Oxygen tank with regulator

-

Standard substance for calibration (e.g., benzoic acid)

Procedure:

-

Calibration:

-

Accurately weigh approximately 1 g of the standard substance (e.g., benzoic acid) and press it into a pellet.

-

Measure and record the length of the fuse wire.

-

Assemble the bomb with the pellet and fuse wire, ensuring the wire is in contact with the sample.

-

Add a small, known amount of distilled water (typically 1 mL) to the bomb to saturate the internal atmosphere and dissolve the acidic products of combustion.[5]

-

Seal the bomb and pressurize it with oxygen to approximately 30 atm.[5]

-

Submerge the bomb in a known mass of water in the calorimeter.

-

Allow the system to reach thermal equilibrium and record the initial temperature.

-

Ignite the sample and record the temperature at regular intervals until a maximum temperature is reached and the temperature starts to fall.

-

Calculate the heat capacity of the calorimeter using the known enthalpy of combustion of the standard.

-

-

Sample Measurement:

-

Repeat the procedure with a known mass of the cyclic nitrogen compound.

-

Record the initial and final temperatures.

-

Measure the length of the unburned fuse wire.

-

-

Calculations:

-

Calculate the heat released during the combustion of the sample, correcting for the heat released by the combustion of the fuse wire and the formation of nitric acid (from the nitrogen in the sample and residual air).

-

Determine the enthalpy of combustion of the sample per mole.

-

Use Hess's Law and the known standard enthalpies of formation of CO₂, H₂O, and N₂ to calculate the standard enthalpy of formation of the cyclic nitrogen compound.

-

Computational Protocol: Calculating Thermodynamic Properties with Gaussian CBS-QB3

The Complete Basis Set (CBS) methods, particularly CBS-QB3, are high-accuracy computational models used to calculate thermodynamic properties of molecules.

Objective: To calculate the standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and standard entropy (S°) of a cyclic nitrogen molecule (e.g., 1,2,4-triazole) using the Gaussian software package.

Procedure:

-

Input File Preparation:

-

Create an input file (.gjf or .com) with the molecular geometry of 1,2,4-triazole. This can be built using a molecular editor or by providing Cartesian coordinates.

-

Specify the CBS-QB3 method in the route section of the input file. This keyword automatically performs a series of calculations including geometry optimization, frequency calculation, and single-point energy calculations at different levels of theory and basis sets.[6][7]

-

The input file will look similar to this:

-

-

Running the Calculation:

-

Submit the input file to Gaussian. The software will execute the multi-step CBS-QB3 calculation.

-

-

Output Analysis:

-

Upon completion, analyze the output file (.log or .out).

-

Search for "CBS-QB3" to find the summary of the results.

-

The output will provide the CBS-QB3 (0 K) energy, the CBS-QB3 energy at 298.15 K, the CBS-QB3 enthalpy at 298.15 K, and the CBS-QB3 Gibbs free energy at 298.15 K.[6][8]

-

The standard entropy (S°) is also reported in the thermochemistry section of the output.

-

To calculate the standard enthalpy of formation, an atomization or isodesmic reaction approach is typically used, combining the computed high-accuracy energy of the molecule with the experimental enthalpies of formation of the constituent atoms or reference molecules.

-

Signaling Pathways and Mechanisms of Action

Cyclic nitrogen molecules are prevalent in pharmaceuticals, often exerting their therapeutic effects by modulating specific biological signaling pathways.

Aziridines: DNA Alkylation via Aziridinium (B1262131) Ion Formation

Nitrogen mustards, which contain a bis(2-chloroethyl)amine (B1207034) moiety, are a class of anticancer drugs that form highly reactive aziridinium ions in vivo.[4][9] These ions act as potent electrophiles, alkylating DNA, primarily at the N7 position of guanine.[10][11] This leads to DNA damage, cross-linking, and ultimately, apoptosis of cancer cells.[12]

Triazoles: Inhibition of the Wnt/β-catenin Signaling Pathway

Certain triazole-containing compounds have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[3][13][14][15] These inhibitors can promote the degradation of β-catenin, a key transcriptional coactivator in this pathway. By reducing β-catenin levels, the transcription of Wnt target genes that drive cell proliferation is suppressed.[3]

Tetrazoles: Antagonism of the Angiotensin II Receptor

Many antihypertensive drugs, such as Losartan, incorporate a tetrazole ring.[16] Tetrazoles can act as a bioisostere for the carboxylic acid group.[9] Losartan functions as an angiotensin II receptor blocker (ARB). It competitively inhibits the binding of angiotensin II to its AT1 receptor, preventing vasoconstriction and the release of aldosterone. This leads to a decrease in blood pressure.[2][16][17][18]

References

- 1. consensus.app [consensus.app]

- 2. Losartan as an ACE inhibitor: a description of the mechanism of action through quantum biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolisms in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic journery of nitrogen mustard as alkylating anticancer agents: Historic to future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.uzh.ch [chem.uzh.ch]

- 6. G09 Keyword: CBS Methods [wild.life.nctu.edu.tw]

- 7. gaussian.com [gaussian.com]

- 8. gaussian.com [gaussian.com]

- 9. Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]